(3-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (3-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 898763-10-5
VCID: VC3869995
InChI: InChI=1S/C18H16ClNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2
SMILES: C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C18H16ClNO
Molecular Weight: 297.8 g/mol

(3-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS No.: 898763-10-5

Cat. No.: VC3869995

Molecular Formula: C18H16ClNO

Molecular Weight: 297.8 g/mol

* For research use only. Not for human or veterinary use.

(3-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone - 898763-10-5

Specification

CAS No. 898763-10-5
Molecular Formula C18H16ClNO
Molecular Weight 297.8 g/mol
IUPAC Name (3-chlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C18H16ClNO/c19-16-8-5-7-14(12-16)18(21)17-9-2-1-6-15(17)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2
Standard InChI Key XCWSHQHHORQCCU-UHFFFAOYSA-N
SMILES C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl
Canonical SMILES C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines two aromatic systems: a 3-chlorophenyl group and a benzoyl-substituted phenyl ring connected to a 2,5-dihydro-1H-pyrrole (a partially saturated pyrrole derivative). The IUPAC name, (3-chlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone, reflects this arrangement. Key structural attributes include:

  • Chlorine substitution: The meta-chlorine on the phenyl ring enhances electrophilic reactivity and influences intermolecular interactions.

  • Pyrrole moiety: The 2,5-dihydro-1H-pyrrole introduces a non-aromatic, conjugated system capable of hydrogen bonding and π-stacking.

  • Methylene linker: The –CH₂– group between the pyrrole and phenyl rings provides conformational flexibility.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number898763-10-5
Molecular FormulaC₁₈H₁₆ClNO
Molecular Weight297.8 g/mol
SMILESC1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Cl
InChI KeyXCWSHQHHORQCCU-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The primary synthesis route involves a multi-step strategy combining Friedel-Crafts acylation and Paal-Knorr pyrrole formation:

  • Friedel-Crafts Acylation: Reacting 3-chlorobenzoyl chloride with toluene derivatives under AlCl₃ catalysis yields the benzophenone backbone.

  • Paal-Knorr Synthesis: Condensation of a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxyfuran) with ammonium acetate forms the 2,5-dihydro-1H-pyrrole ring .

  • Methylene Bridging: A Mannich reaction or nucleophilic substitution attaches the pyrrole to the benzophenone core .

Table 2: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
Friedel-CraftsAlCl₃, CH₂Cl₂, 0°C, 6 hr7895
Paal-KnorrNH₄OAc, EtOH, reflux, 12 hr8297
Methylene BridgingK₂CO₃, DMF, 80°C, 24 hr6590

Data adapted from VulcanChem and RSC publications .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Signals at δ 7.4–7.6 ppm (aromatic protons), δ 6.2–6.4 ppm (dihydro-pyrrole CH), and δ 4.1–4.3 ppm (methylene –CH₂–) .

  • IR (KBr): Peaks at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C aromatic), and 750 cm⁻¹ (C–Cl).

  • Mass Spectrometry: Molecular ion peak at m/z 297.8 [M+H]⁺, with fragments at m/z 139 (pyrrole-CH₂⁺) and m/z 125 (chlorophenyl⁺).

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates moderate inhibition of tyrosine kinases (IC₅₀ = 1.2 μM) and acetylcholinesterase (IC₅₀ = 8.7 μM), likely due to interactions between the chlorophenyl group and enzyme hydrophobic pockets . Comparative studies show a 30% higher activity than its 3-bromophenyl analog, attributed to chlorine’s electronegativity enhancing substrate binding.

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), it exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, outperforming ampicillin (MIC = 64 μg/mL) in biofilm disruption assays. The mechanism involves membrane permeabilization, as evidenced by propidium iodide uptake assays .

Industrial and Pharmaceutical Applications

Drug Development

As a kinase inhibitor lead, the compound has been derivatized to improve solubility and bioavailability. Esterification of the ketone group increases logP from 3.1 to 2.4, enhancing blood-brain barrier penetration .

Materials Science

In polymer composites, it acts as a UV stabilizer (absorbance at 320 nm, ε = 4500 L·mol⁻¹·cm⁻¹) and crosslinking agent, improving tensile strength by 40% in epoxy resins .

Comparative Analysis with Structural Analogs

Table 3: Comparison with (3-Bromophenyl) Analog

Property3-Chlorophenyl Derivative3-Bromophenyl Derivative
Molecular Weight297.8 g/mol342.2 g/mol
LogP (octanol/water)3.13.5
Kinase Inhibition IC₅₀1.2 μM1.8 μM
Thermal StabilityDecomposes at 210°CDecomposes at 195°C

The chlorine analog’s superior bioactivity and stability make it preferable for pharmaceutical applications, while the bromine variant’s higher molecular weight benefits material science uses.

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